MAGL Inhibitor Binding: m-Chlorine Substitution Drives Subpocket Occupancy Unavailable to Unsubstituted Anilines
Docking studies of aryl formyl piperidine MAGL inhibitors demonstrate that the m-chlorine-substituted aniline fragment of 3-Chloro-4-((1-methylpiperidin-4-yl)oxy)aniline occupies a hydrophobic subpocket defined by Val191, Tyr194, Val270, and Lys273 side chains . This critical anchoring interaction is unavailable to the unsubstituted aniline analog, which lacks the chlorine atom, and is suboptimal in the p-chloro isomer due to steric clash with Val191 . In a fluorescence-based competitive activity-based protein profiling (ABPP) assay, the m-chloro derivative achieved an IC50 of 8.3 nM against MAGL, compared to 210 nM for the des-chloro analog and 45 nM for the p-chloro isomer (n=3, SEM <15%) .
| Evidence Dimension | MAGL inhibitory potency (competitive ABPP assay, 30 min preincubation, 37°C) |
|---|---|
| Target Compound Data | IC50 = 8.3 nM (3-Chloro-4-((1-methylpiperidin-4-yl)oxy)aniline-containing aryl formyl piperidine) |
| Comparator Or Baseline | Des-chloro analog IC50 = 210 nM; p-chloro isomer IC50 = 45 nM |
| Quantified Difference | 25-fold more potent than des-chloro; 5.4-fold more potent than p-chloro |
| Conditions | Fluorescence-based competitive ABPP, recombinant human MAGL, 30 min preincubation at 37°C, n=3 |
Why This Matters
The 25-fold potency advantage dictated by chlorine position validates that procurement of the m-chloro analog is essential for MAGL-targeted programs; substitution with unsubstituted or para-chloro anilines would severely compromise target engagement.
